N-Trityl-D-homoserine lactone

Quorum Sensing Hydrolytic Stability AHL Analogs

N-Trityl-D-homoserine lactone (CAS 299417-08-6) is the premium choice for AHL analog synthesis where stability is non-negotiable. Its acid-labile trityl group confers a hydrolytic half-life exceeding 240 hours at pH 8, dramatically outperforming unprotected (12-48 hours) and Boc/Fmoc-protected analogs which suffer from spontaneous lactonization. This crystalline solid (mp 164.5-165.5°C) enables cleaner workflows in solid-phase peptide synthesis and multi-day bacterial quorum sensing assays, ensuring stereochemical integrity across extended synthetic sequences. Order this essential chiral building block for reliable, reproducible results in demanding research applications.

Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
Cat. No. B8293574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-D-homoserine lactone
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2
InChIKeyNONAPDJJAFAIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl-D-homoserine lactone CAS 299417-08-6: A Protected D-Homoserine Lactone for Chiral Synthesis and Quorum Sensing Research


N-Trityl-D-homoserine lactone (CAS 299417-08-6), also known as (3R)-3-(tritylamino)oxolan-2-one, is a protected chiral homoserine lactone derivative featuring a bulky trityl (triphenylmethyl) group on the amine nitrogen [1]. This compound serves as a key intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs, which are central to bacterial quorum sensing studies . The trityl protecting group stabilizes the lactone ring against premature hydrolysis and imparts unique steric properties that differentiate it from other N-protected homoserine lactones such as Boc- or Fmoc-derivatives [1].

Why N-Trityl-D-homoserine lactone Cannot Be Replaced by Unprotected or Common N-Boc/Fmoc Homoserine Lactones


Simple substitution of N-Trityl-D-homoserine lactone with unprotected D-homoserine lactone or common N-Boc/N-Fmoc protected analogs is not feasible due to fundamentally different stability and reactivity profiles. Unprotected D-homoserine lactone is prone to rapid hydrolysis under physiological pH (t1/2 of 12-48 hours at pH 7) and can undergo spontaneous lactonization side reactions [1]. In contrast, the trityl group in N-Trityl-D-homoserine lactone provides significantly enhanced hydrolytic stability, with a reported half-life exceeding 240 hours at pH 8 . Furthermore, unlike N-alkyloxycarbonyl derivatives (e.g., Boc, Fmoc) which can undergo spontaneous lactonization, N-trityl protected homoserine demonstrates no tendency toward this unwanted cyclization, enabling cleaner synthetic workflows [2]. These differences in stability and reactivity dictate that N-Trityl-D-homoserine lactone is the preferred building block for applications requiring extended experimental timeframes, harsh reaction conditions, or orthogonal protection strategies in solid-phase peptide synthesis.

Quantitative Differentiation Evidence for N-Trityl-D-homoserine lactone Versus N-Boc-D-homoserine lactone and Unprotected D-Homoserine Lactone


Hydrolytic Stability: Extended Half-Life at Physiological pH Enables Long-Term Assays

N-Trityl-D-homoserine lactone exhibits significantly enhanced hydrolytic stability relative to unprotected homoserine lactones. Under physiological pH conditions (pH 7-8), unprotected D-homoserine lactone and its N-acyl derivatives undergo rapid lactone ring hydrolysis with typical half-lives of 12-48 hours, limiting their utility in long-term bacterial culture experiments [1]. In contrast, the trityl-protected derivative demonstrates a half-life exceeding 240 hours at pH 8, representing an approximate 5-20 fold improvement in stability . This extended stability is attributed to steric shielding of the lactone carbonyl by the bulky triphenylmethyl group, which impedes nucleophilic attack by water molecules.

Quorum Sensing Hydrolytic Stability AHL Analogs

Resistance to Spontaneous Lactonization: Cleaner Synthetic Intermediates Versus N-Alkyloxycarbonyl Derivatives

A critical differentiation between N-Trityl-D-homoserine lactone and common N-alkyloxycarbonyl-protected homoserine derivatives (e.g., N-Boc, N-Fmoc) is the complete suppression of spontaneous lactonization. Studies on the L-enantiomer demonstrate that N-Trt-L-homoserine shows no tendency to undergo spontaneous lactonization, whereas N-alkyloxycarbonyl-L-homoserine derivatives readily cyclize to form the corresponding lactone under mild conditions [1]. This property is directly applicable to the D-enantiomer series. The quantitative outcome is a cleaner synthetic intermediate: N-Trityl-D-homoserine lactone can be isolated and stored as a stable solid (mp 164.5-165.5°C) without unintended ring-opening or re-cyclization side reactions that plague Boc- and Fmoc-protected analogs.

Peptide Synthesis Protecting Group Chemistry Lactonization

Orthogonal Protection Strategy: Acid-Labile Trityl Group Enables Selective Deprotection in Presence of Base-Labile Esters

The trityl (Trt) protecting group in N-Trityl-D-homoserine lactone is cleaved under mildly acidic conditions (e.g., 1-5% TFA in DCM), whereas common N-Boc and N-Fmoc protecting groups require stronger acid or base, respectively. This orthogonal reactivity allows selective N-deprotection in the presence of base-labile ester linkages, such as the lactone ring itself or other ester-protected amino acid side chains [1]. Quantitative deprotection yields for Trt removal typically exceed 95% under standard acidic cleavage conditions (1% TFA, 30 min, rt), while the lactone ring remains intact [2]. In contrast, acidic removal of N-Boc from Boc-D-homoserine lactone requires stronger conditions (e.g., 4M HCl/dioxane) that can partially hydrolyze the lactone ring, reducing overall yield and purity .

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Selectivity

Enhanced Solubility in Organic Solvents: Trityl Group Confers Higher XLogP3-AA (4.6) Relative to Unprotected Lactone

The trityl group dramatically increases the lipophilicity of N-Trityl-D-homoserine lactone compared to unprotected D-homoserine lactone. The computed XLogP3-AA value for N-Trityl-D-homoserine lactone is 4.6, indicating high solubility in organic solvents such as DMF, DCM, and THF [1]. In contrast, unprotected D-homoserine lactone has an estimated logP of approximately -0.7 to 0.2, making it predominantly water-soluble and poorly compatible with standard peptide coupling reactions performed in organic media [2]. This difference in lipophilicity translates to practical handling advantages: N-Trityl-D-homoserine lactone can be readily dissolved in DMF at concentrations exceeding 100 mg/mL for solid-phase synthesis, whereas unprotected lactone requires aqueous-organic biphasic systems that complicate reaction setup and reduce coupling efficiency.

Solubility Lipophilicity Organic Synthesis

Recommended Application Scenarios for N-Trityl-D-homoserine lactone Based on Quantitative Differentiation Evidence


Long-Term Bacterial Quorum Sensing Assays Requiring Stable AHL Precursors

Due to its extended hydrolytic half-life exceeding 240 hours at pH 8 compared to 12-48 hours for unprotected lactones, N-Trityl-D-homoserine lactone is the optimal precursor for preparing N-acyl homoserine lactone (AHL) analogs intended for multi-day quorum sensing studies. Researchers can confidently store and use this building block in bacterial culture assays without signal degradation from premature lactone hydrolysis, ensuring consistent experimental outcomes [1].

Solid-Phase Peptide Synthesis Requiring Orthogonal N-Protection with Acid-Labile Groups

The acid-labile trityl group enables selective N-deprotection under mild acidic conditions (1% TFA) while preserving base-sensitive ester and lactone functionalities. This orthogonal protection strategy is ideal for synthesizing constrained peptide mimetics and AHL-based probes where the lactone ring must remain intact throughout the synthetic sequence. The enhanced organic solubility (XLogP3-AA 4.6) further ensures high coupling efficiency in DMF-based SPPS protocols [2][3].

Multi-Step Synthesis of Non-Proteinogenic Amino Acid Derivatives from the Chiral D-Homoserine Scaffold

N-Trityl-D-homoserine lactone serves as a stable, crystalline chiral building block (mp 164.5-165.5°C) that resists spontaneous lactonization side reactions common to N-Boc and N-Fmoc analogs. This stability simplifies purification and storage, making it a reliable starting material for the preparation of D-configured non-proteinogenic amino acids, including D-selenomethionine and D-glufosinate precursors, where stereochemical integrity must be maintained through multiple synthetic steps [4].

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